3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide
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Overview
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to a sulfonyl group and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring, followed by its oxidation to form the dioxidotetrahydrothiophene. The sulfonylation of this intermediate is then carried out, followed by the coupling with N-(2-phenylethyl)benzamide under specific reaction conditions. Common reagents used in these steps include oxidizing agents like hydrogen peroxide and sulfonyl chlorides for the sulfonylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The benzamide and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Pathways involved in its action include enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene moiety and have been studied for their biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and have been explored for various therapeutic applications.
Uniqueness
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H21NO5S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H21NO5S2/c21-19(20-11-9-15-5-2-1-3-6-15)16-7-4-8-17(13-16)27(24,25)18-10-12-26(22,23)14-18/h1-8,13,18H,9-12,14H2,(H,20,21) |
InChI Key |
XLKGADUBJYFIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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